molecular formula C17H20O3S B11941272 4-(Benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one CAS No. 81842-32-2

4-(Benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one

Cat. No.: B11941272
CAS No.: 81842-32-2
M. Wt: 304.4 g/mol
InChI Key: YYYOUZZFMKUUNL-UHFFFAOYSA-N
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Description

4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one: is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a phenylsulfonyl group and a 3-methyl-2-butenyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the cyclohexenone in the presence of a base.

    Attachment of the 3-methyl-2-butenyl Group: The 3-methyl-2-butenyl group can be attached through an alkylation reaction, where an appropriate alkyl halide reacts with the cyclohexenone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring or the 3-methyl-2-butenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to an alcohol.

    Substitution: The phenylsulfonyl group can be involved in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the cyclohexenone ring or the 3-methyl-2-butenyl group.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Products would vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to interact with biological targets, leading to the development of novel therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group and the cyclohexenone ring could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(phenylsulfonyl)-2-cyclohexen-1-one: Lacks the 3-methyl-2-butenyl group.

    4-(3-methyl-2-butenyl)-2-cyclohexen-1-one: Lacks the phenylsulfonyl group.

    4-(3-methyl-2-butenyl)-4-(methylsulfonyl)-2-cyclohexen-1-one: Contains a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

The presence of both the phenylsulfonyl group and the 3-methyl-2-butenyl group in 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one makes it unique. These functional groups can influence the compound’s reactivity and interactions, providing distinct advantages in various applications.

Properties

CAS No.

81842-32-2

Molecular Formula

C17H20O3S

Molecular Weight

304.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H20O3S/c1-14(2)8-11-17(12-9-15(18)10-13-17)21(19,20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3

InChI Key

YYYOUZZFMKUUNL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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